4,5,6-trifluoro-1H-indole-2-carboxylic acid
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Overview
Description
4,5,6-Trifluoro-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H4F3NO2 . It has a molecular weight of 215.13 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4F3NO2/c10-4-2-5-3 (7 (11)8 (4)12)1-6 (13-5)9 (14)15/h1-2,13H, (H,14,15) . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that has a melting point of 242-243°C . It is stored at room temperature .Scientific Research Applications
Synthesis of Biologically Active Molecules
Regioisomerically pure trifluoromethyl- and trifluoromethoxy-substituted aromatic and heteroaromatic aldehydes and carboxylic acids, including derivatives of indole, serve as valuable building blocks for the synthesis of biologically active molecules. Novel methods have been developed employing modern organometallic techniques, highlighting the importance of such compounds in drug design and synthesis (Leconte & Ruzziconi, 2002).
Electrochemical Properties and Supercapacitor Applications
Research into the effects of carboxylic substituent position on electrodeposition, morphology, and capacitance properties of polyindole derivatives has uncovered that these materials exhibit remarkable electrochemical properties. Specifically, derivatives such as poly(indole-5-carboxylic acid) show significant potential as electrode materials for supercapacitors, with high specific capacitance and excellent stability (Ma et al., 2015).
Optical Properties and Photochromic Applications
The synthesis of aqueous soluble indolylfulgimides with trifluoromethyl carboxylic acid groups has revealed unique optical properties. These compounds can switch between open and closed forms upon illumination with specific wavelengths of light, offering insights into the development of photochromic materials for various applications (Chen et al., 2009).
Organic Synthesis and Catalysis
2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalysis is crucial for synthesizing peptides and other amide-linked molecules, demonstrating the versatility of fluorinated indole derivatives in facilitating organic reactions (Wang et al., 2018).
Novel Routes to Fluoroindolecarboxylic Acids
Comprehensive strategies for the synthesis of indolecarboxylic acids, including those with fluorine substituents, have been developed. These methods provide new insights into the preparation of complex organic molecules and highlight the importance of such compounds in medicinal chemistry and materials science (Schlosser et al., 2006).
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within the cell.
Biochemical Pathways
These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, cholinesterase activity, and more .
Result of Action
Based on the known activities of indole derivatives, the compound could potentially have effects such as inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, reduction of oxidative stress, inhibition of microbial growth, inhibition of tubercular infection, regulation of glucose metabolism, inhibition of malarial infection, and inhibition of cholinesterase activity .
Properties
IUPAC Name |
4,5,6-trifluoro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-4-2-5-3(7(11)8(4)12)1-6(13-5)9(14)15/h1-2,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKJHKKYUIXQRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-64-8 |
Source
|
Record name | 4,5,6-trifluoro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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